N-butyl-4-(morpholin-4-yl)aniline
Description
N-butyl-4-(morpholin-4-yl)aniline (CAS: 1038225-23-8) is a substituted aniline derivative featuring a morpholine ring at the para-position of the benzene ring and an N-butyl group attached to the aniline nitrogen. Its molecular formula is C₁₄H₂₂N₂O (molecular weight: 234.34 g/mol). The compound's SMILES representation is O1C([H])([H])C([H])([H])N(C2C([H])=C([H])C(=C([H])C=2[H])N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C1([H])[H] .
Properties
IUPAC Name |
N-butyl-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-3-8-15-13-4-6-14(7-5-13)16-9-11-17-12-10-16/h4-7,15H,2-3,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTYPMPBXZYCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-(morpholin-4-yl)aniline typically involves the coupling of aniline derivatives with morpholine. . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-butyl-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-butyl-4-(morpholin-4-yl)nitrobenzene.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro compounds, while reduction can regenerate the aniline derivative.
Scientific Research Applications
N-butyl-4-(morpholin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can act as a ligand, binding to active sites and modulating the activity of target proteins. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Substituent Variations on the Aniline Nitrogen
Key Observations :
Substituent Variations on the Aromatic Ring
Key Observations :
- Nitro Groups : The nitro group in 5-(morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline may confer redox activity, making it a candidate for catalytic or medicinal applications .
- Halogen Substituents : Chloro and fluoro substituents (e.g., in 2-chloro-4-methyl-N-[2-(morpholin-4-yl)ethyl]aniline and 5-fluoro-2-(morpholin-4-yl)aniline) enhance electrophilic aromatic substitution resistance and may improve binding affinity in receptor-ligand interactions .
Morpholine Ring Modifications
Key Observations :
- Linker Groups : Ethoxy or sulfonyl linkers (e.g., in 2-(2-Morpholin-4-ylethoxy)aniline) increase molecular flexibility and may enhance interaction with extended binding pockets in enzymes .
Biological Activity
N-butyl-4-(morpholin-4-yl)aniline is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, particularly the morpholine moiety, contribute to its diverse biological activities, including potential therapeutic applications in cancer treatment, antimicrobial activity, and its role as a biochemical probe.
Chemical Structure and Properties
This compound features a butyl group linked to an aniline structure with a morpholine ring. This configuration allows for various interactions with biological targets, enhancing its potential as a pharmacological agent.
The mechanism of action of this compound primarily involves its ability to bind to specific enzymes and receptors. The morpholine ring acts as a ligand, facilitating interactions that can modulate enzyme activity and influence cellular signaling pathways. This interaction is crucial for its applications in drug development and biochemical assays.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been studied for its ability to induce cytotoxic effects on various cancer cell lines by influencing the activity of proteins involved in cell proliferation and apoptosis. The compound's structural characteristics suggest it may selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, including Mycobacterium tuberculosis. The morpholine component is believed to enhance the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .
Table 1: Summary of Biological Activities of this compound
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human melanoma cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in melanoma treatment. Further research is needed to elucidate the precise molecular mechanisms involved .
Case Study: Antimycobacterial Activity
In another investigation, a series of derivatives based on the morpholine structure were synthesized and tested against Mycobacterium tuberculosis. Among these, this compound exhibited significant activity, highlighting the importance of the morpholine ring in enhancing antimicrobial efficacy. The study employed quantitative structure–activity relationship (QSAR) analysis to correlate structural features with biological activity, providing insights into optimizing future derivatives for improved potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
